molecular formula C9H14N2O B8531130 3-amino-5-tert-butyl-1H-pyridin-2-one

3-amino-5-tert-butyl-1H-pyridin-2-one

Cat. No. B8531130
M. Wt: 166.22 g/mol
InChI Key: CAFLHTCAXMJHCW-UHFFFAOYSA-N
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Patent
US07592332B2

Procedure details

3-Nitro-5-tert-butyl-1H-pyridin-2-one (360 mg, 1.83 mmol) was dissolved in methanol/ethyl acetate (2:1, 3 mL) and placed in a Parr hydrogenation vessel. Pd (10% on carbon, 36 mg) was added and the reaction was placed under a hydrogen atmosphere (50 psi) and shaken at room temperature for 2 h. The solution was then filtered through diatomaceous earth and concentrated in vacuo. The residue was redissolved in diethyl ether and extracted (3×) with 1.0 M HCl. The pH of the combined aqueous layers was adjusted to 10 with NaHCO3 and extracted with methylene chloride. The combined organic layers were dried over sodium sulfate, filtered and concentrated in vacuo to provide 3-amino-5-tert-butyl-1H-pyridin-2-one (195 mg, 64%) as a pale green solid: ESI MS m/z 166 [C9H14N2O+H]+.
Quantity
360 mg
Type
reactant
Reaction Step One
Name
methanol ethyl acetate
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
36 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:5](=[O:14])[NH:6][CH:7]=[C:8]([C:10]([CH3:13])([CH3:12])[CH3:11])[CH:9]=1)([O-])=O>CO.C(OCC)(=O)C.[Pd]>[NH2:1][C:4]1[C:5](=[O:14])[NH:6][CH:7]=[C:8]([C:10]([CH3:12])([CH3:11])[CH3:13])[CH:9]=1 |f:1.2|

Inputs

Step One
Name
Quantity
360 mg
Type
reactant
Smiles
[N+](=O)([O-])C=1C(NC=C(C1)C(C)(C)C)=O
Name
methanol ethyl acetate
Quantity
3 mL
Type
solvent
Smiles
CO.C(C)(=O)OCC
Step Two
Name
Quantity
36 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
shaken at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solution was then filtered through diatomaceous earth
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was redissolved in diethyl ether
EXTRACTION
Type
EXTRACTION
Details
extracted (3×) with 1.0 M HCl
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC=1C(NC=C(C1)C(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 195 mg
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 64.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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